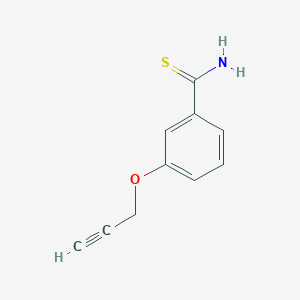3-(Prop-2-yn-1-yloxy)benzene-1-carbothioamide
CAS No.: 1193389-35-3
Cat. No.: VC17655524
Molecular Formula: C10H9NOS
Molecular Weight: 191.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1193389-35-3 |
|---|---|
| Molecular Formula | C10H9NOS |
| Molecular Weight | 191.25 g/mol |
| IUPAC Name | 3-prop-2-ynoxybenzenecarbothioamide |
| Standard InChI | InChI=1S/C10H9NOS/c1-2-6-12-9-5-3-4-8(7-9)10(11)13/h1,3-5,7H,6H2,(H2,11,13) |
| Standard InChI Key | AVJVUIQAJVJJLP-UHFFFAOYSA-N |
| Canonical SMILES | C#CCOC1=CC=CC(=C1)C(=S)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
3-(Prop-2-yn-1-yloxy)benzene-1-carbothioamide is systematically named according to IUPAC nomenclature, reflecting its substitution pattern: a benzene ring with a carbothioamide group at position 1 and a propargyloxy group at position 3. Its SMILES notation (S=C(C1=CC=CC(OCC#C)=C1)N) provides a concise representation of its connectivity . The compound’s CAS registry number (1193389-35-3) and other identifiers, such as MDL number MFCD12913249, facilitate unambiguous identification in chemical databases .
Table 1: Key Identifiers and Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1193389-35-3 | |
| Molecular Formula | C10H9NOS | |
| Molecular Weight | 191.25 g/mol | |
| SMILES | S=C(C1=CC=CC(OCC#C)=C1)N | |
| Synonyms | N/A |
Structural Insights
The molecule’s geometry is defined by the planar carbothioamide group and the linear propargyloxy moiety. While no direct crystal structure data exists for this compound, analogous thiocarbamides exhibit key bond lengths and angles. For example, in N-(3-methylphenyl)(propan-2-yloxy)carbothioamide, the C=S bond length is 1.6772(12) Å, and the C-N bond measures 1.3412(15) Å, consistent with thioketonic character . The propargyloxy group introduces steric and electronic effects, potentially influencing reactivity and intermolecular interactions .
Synthesis and Characterization
Table 2: Hypothetical Synthesis Conditions
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| 3-Hydroxybenzenecarbothioamide | Propargyl bromide, K2CO3, DMF | 3-(Prop-2-yn-1-yloxy)benzene-1-carbothioamide |
Analytical Characterization
Characterization of thiocarbamides typically involves spectroscopic and crystallographic techniques:
-
IR Spectroscopy: Strong absorption bands for ν(N-H) (~3220 cm⁻¹), ν(C=S) (~1091 cm⁻¹), and ν(C-O) (~1207 cm⁻¹) are expected, as observed in analogous compounds .
-
NMR Spectroscopy: ¹H NMR would show signals for the propargyl protons (δ ~2.5–3.0 ppm), aromatic protons (δ ~6.8–7.5 ppm), and the thiourea NH2 group (δ ~9–10 ppm) .
-
Mass Spectrometry: A molecular ion peak at m/z 191.25 (M⁺) would confirm the molecular weight .
Physicochemical Properties
Solubility and Stability
While solubility data for 3-(prop-2-yn-1-yloxy)benzene-1-carbothioamide is unavailable, structurally similar thiocarbamides exhibit limited water solubility and stability in organic solvents like chloroform and dimethylformamide . The propargyl group may enhance lipophilicity, influencing partitioning behavior.
Thermal Properties
Structural and Supramolecular Features
Conformational Analysis
In analogous structures, the central C(=S)N(H)R group adopts a planar configuration, with the thione sulfur and NH2 group in a syn disposition . This arrangement facilitates intramolecular hydrogen bonding (N-H⋯S), as seen in the eight-membered {⋯HNCS}2 synthons of N-(3-methylphenyl)(propan-2-yloxy)carbothioamide .
Intermolecular Interactions
Thiocarbamides often engage in hydrogen bonding and π-π interactions. For example, N-(3-methylphenyl)(propan-2-yloxy)carbothioamide forms layers via N-H⋯S hydrogen bonds and C-H⋯π contacts . The propargyl group in 3-(prop-2-yn-1-yloxy)benzene-1-carbothioamide may participate in alkyne π interactions or serve as a site for click chemistry modifications.
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, lab coat, eye protection |
| Storage | Cool, dry place away from light |
| Disposal | Follow local regulations for hazardous waste |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume